molecular formula C16H12N2O6 B2756399 1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione CAS No. 388093-44-5

1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione

Cat. No.: B2756399
CAS No.: 388093-44-5
M. Wt: 328.28
InChI Key: MHRXKEMUPDRUDK-UHFFFAOYSA-N
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Description

1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylfuran with an appropriate indoline derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione involves its interaction with specific molecular targets. The furan and indoline moieties may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione can be compared with other furan derivatives, such as:

    2,5-Dimethylfuran: A simpler furan derivative with known applications in organic synthesis and as a biofuel.

    Indoline-2,3-dione: A compound with significant biological activities, often used in medicinal chemistry.

    5-Nitroindoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(2,5-dimethylfuran-3-yl)-2-oxoethyl]-5-nitroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-8-5-11(9(2)24-8)14(19)7-17-13-4-3-10(18(22)23)6-12(13)15(20)16(17)21/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRXKEMUPDRUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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